5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C7H3ClN2O4 |
|---|---|
Molecular Weight |
214.56 g/mol |
IUPAC Name |
5-(2-chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O4/c8-4-3(1-2-13-4)6-9-5(7(11)12)10-14-6/h1-2H,(H,11,12) |
InChI Key |
LXJYHCKLDXMUTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1C2=NC(=NO2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Activation of the carboxylic acid with ethyl chloroformate in the presence of a base like potassium carbonate.
- Addition of an amidoxime derivative, which reacts to form the O-acylamidoxime intermediate.
- Cyclodehydration of this intermediate at elevated temperatures (around 120°C) to afford the 1,2,4-oxadiazole ring.
Research Outcomes:
- Yields of 75-93% for various substituted oxadiazoles, including those with complex substitution patterns.
- The method tolerates different functional groups, including electron-donating and withdrawing groups, indicating broad applicability.
Cyclization of Hydrazides and Hydrazine Derivatives
Another well-established route involves synthesizing the oxadiazole ring via cyclization of hydrazides or acylhydrazines derived from corresponding carboxylic acids.
Methodology:
- Formation of acylhydrazides from carboxylic acids using reagents like phosphorus oxychloride (POCl₃) or acyl chlorides.
- Cyclization of these hydrazides under reflux conditions with POCl₃ or other dehydrating agents to produce 1,2,4-oxadiazoles.
Research Outcomes:
- High yields (75-86%) of 3,5-disubstituted oxadiazoles.
- The process facilitates the incorporation of various aromatic and aliphatic groups, including chlorofuran derivatives, by selecting appropriate hydrazides.
Cyclization of Aromatic and Heteroaromatic Carboxylic Acids
Specific to heteroaromatic acids such as chlorofuran derivatives, cyclization often involves converting the acid to a hydrazide or acyl hydrazide, followed by cyclization with phosphorus oxychloride or similar reagents.
Example:
- Conversion of 2-chlorofuran-3-carboxylic acid to its hydrazide, then cyclization with POCl₃, yields the corresponding oxadiazole.
Research Outcomes:
- Successful synthesis of heteroaryl-substituted oxadiazoles with good yields.
- The process benefits from microwave-assisted cyclization for enhanced efficiency.
Additional Synthetic Approaches
Other methods include:
- Cyclization of N′-aroylhydrazides with phosphorus oxychloride.
- Use of arylamidoximes in the presence of coupling agents like ethyl chloroformate.
- Microwave-assisted cyclization for rapid synthesis.
Summary of Key Data Table
| Methodology | Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| One-pot synthesis | Ethyl chloroformate, amidoximes | 120°C, 17-18h | 75-93% | Broad substrate scope |
| Hydrazide cyclization | POCl₃, reflux | 75-86% | Suitable for heteroaryl groups | |
| Aromatic acid conversion | Phosphorus oxychloride, microwave | 1-2h | Good yields | Efficient for heteroaryl acids |
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group readily undergoes nucleophilic acyl substitution to form esters or amides.
-
Mechanistic Insight : Acid-catalyzed esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. Amidation involves deprotonation of the amine to enhance nucleophilicity .
-
Key Data : The methyl ester derivative (m.p. 145–146°C) exhibits improved solubility in organic solvents compared to the parent acid .
Cyclization Reactions for Heterocycle Formation
The oxadiazole ring and chlorofuran substituent participate in cyclization reactions to form fused heterocycles.
-
Structural Confirmation : The 1,3,4-oxadiazole-2-thione product was characterized by IR (C=S stretch at 1206 cm<sup>−1</sup>) and <sup>13</sup>C-NMR (C=S at 174.2 ppm) .
Electrophilic Substitution on the Furan Moiety
The chlorofuran ring undergoes regioselective electrophilic substitution, influenced by the chlorine atom’s electron-withdrawing effect.
| Reaction Type | Reagents/Conditions | Position Substituted | Outcome |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | C-5 (meta to Cl) | Nitro group incorporation |
| Halogenation | Br<sub>2</sub>, FeCl<sub>3</sub> | C-4 (ortho to Cl) | Dibrominated furan derivative |
-
Mechanistic Note : The chlorine atom directs incoming electrophiles to the meta position due to its -I effect .
Nucleophilic Aromatic Substitution (NAS)
The oxadiazole ring’s electron-deficient nature facilitates NAS at the C-2 position.
-
Catalytic Advantage : Photoredox catalysis (e.g., Ru complexes) enhances reaction efficiency under mild conditions [3a].
Biological Activity via Structural Modifications
Derivatives of this compound exhibit pharmacological potential, demonstrated through targeted synthesis:
| Derivative Type | Biological Activity | IC<sub>50</sub> (HDAC-1 Inhibition) | Reference |
|---|---|---|---|
| Carbothioamide | Anticancer (MCF-7 cells) | 8.2 nM | [20a] |
| Hydrazide | Antimicrobial | MIC: 12.5 µg/mL (E. coli) |
Scientific Research Applications
5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 1,2,4-oxadiazole-3-carboxylic acid derivatives, highlighting substituent variations, molecular properties, and biological activities where available:
Structural and Electronic Comparisons
- Aryl vs. Heteroaryl: Ethoxyphenyl () and chlorophenyl () substituents offer planar aromatic systems, while furan/thiophene rings add heteroatom-mediated electronic effects. Methyl Group: The methyl-substituted derivative () lacks aromaticity, reducing conjugation but improving metabolic stability.
Biological Activity
5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential applications in medicine.
Chemical Structure and Synthesis
The compound features a 1,2,4-oxadiazole ring substituted with a chlorofuran moiety and a carboxylic acid group. The synthesis of oxadiazoles typically involves the cyclization of hydrazides with carboxylic acids or acid chlorides using dehydrating agents like phosphorus oxychloride. For this compound, the synthesis can be achieved through the following general procedure:
- Formation of Hydrazide : React a suitable aromatic acid with hydrazine.
- Cyclization : Treat the hydrazide with phosphorus oxychloride to form the oxadiazole ring.
Biological Activity
The biological activities of this compound include:
Antibacterial Activity
Numerous studies have demonstrated that oxadiazole derivatives exhibit significant antibacterial properties. For instance:
- Activity Against Gram-positive and Gram-negative Bacteria : Compounds similar to 5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Research indicates that oxadiazoles can also display antifungal properties:
- Inhibition of Fungal Growth : Similar compounds have been tested for their efficacy against Candida spp., showing promising results in inhibiting fungal growth .
Anti-inflammatory Effects
Some derivatives have been evaluated for their anti-inflammatory potential:
- Carrageenan-Induced Paw Swelling Model : In vivo studies using this model demonstrated that certain oxadiazole derivatives significantly reduced inflammation compared to standard anti-inflammatory drugs like Indomethacin .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or fungal growth.
- Interaction with Cellular Targets : Molecular docking studies suggest that oxadiazoles can interact with key amino acid residues in target proteins, affecting their function .
Data Summary
The following table summarizes key findings related to the biological activities of oxadiazole derivatives:
Case Studies
Several case studies highlight the efficacy of oxadiazoles:
- Antibacterial Screening : A study reported the synthesis and testing of various oxadiazole derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics .
- Antifungal Evaluation : Another research effort focused on evaluating the antifungal properties of oxadiazoles against clinical isolates of Candida. The findings suggested that these compounds could serve as lead structures for developing new antifungal agents .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-(2-Chlorofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid?
The synthesis of this compound typically involves multi-step heterocyclic coupling reactions. A plausible route includes:
Precursor Functionalization : Reacting 2-chlorofuran-3-carboxylic acid derivatives with hydroxylamine to form an amidoxime intermediate.
Cyclization : Treating the amidoxime with a carbonyl source (e.g., trichloroacetic anhydride) under reflux in aprotic solvents like DMF or acetonitrile to form the 1,2,4-oxadiazole ring.
Chlorination : Introducing the chloro-substituent via electrophilic substitution or using chlorinating agents like POCl₃.
Key parameters include catalyst selection (e.g., Cu(OAc)₂ for cyclization) and solvent polarity optimization to enhance yield .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substituent positions and ring connectivity (e.g., furan C-Cl coupling constants ~160-180 Hz).
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ expected at m/z 256.0284 for C₈H₅ClN₂O₄).
- X-ray Crystallography : Resolve stereoelectronic effects and confirm solid-state packing (if single crystals are obtainable) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Catalyst Screening : Compare transition metals (e.g., Pd vs. Cu) for cyclization efficiency. Copper catalysts often reduce side reactions in oxadiazole formation .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to balance reaction kinetics and solubility.
- Temperature Gradients : Optimize reflux vs. microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 6 hrs vs. 120°C for 30 mins under microwave).
- DOE (Design of Experiments) : Use factorial designs to identify interactions between variables (e.g., catalyst loading × solvent ratio) .
Q. What strategies address contradictory biological activity data in preliminary assays?
- Purity Validation : Employ HPLC (C18 column, 0.1% TFA/ACN gradient) to rule out impurities >98% purity threshold.
- Orthogonal Assays : Compare enzyme inhibition (e.g., COX-2) with cell-based viability assays (MTT) to distinguish direct target effects from cytotoxicity.
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Simulate binding to enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Focus on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the chlorofuran moiety.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in nucleophilic environments.
- ADMET Prediction : Tools like SwissADME assess logP (~1.8) and bioavailability to prioritize lead optimization .
Q. What experimental approaches elucidate the electronic effects of the chloro-substituent on reactivity?
- Hammett Analysis : Compare reaction rates of chloro-substituted vs. unsubstituted analogs in nucleophilic acyl substitution.
- Spectroscopic Probes :
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data?
- Cross-Validation : Compare DSC (Differential Scanning Calorimetry) melting points with capillary tube measurements.
- Crystallographic Alignment : Overlay X-ray structures with computational models (e.g., Mercury CCDC) to identify polymorphic variations.
- Batch Reproducibility : Synthesize multiple batches under standardized conditions to isolate procedural vs. instrumental errors .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
